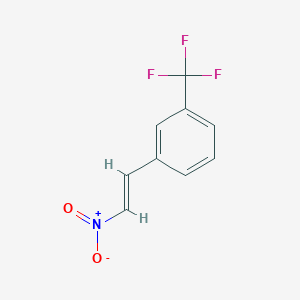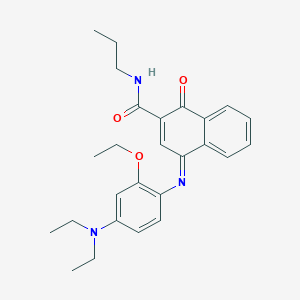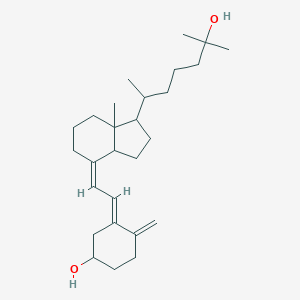
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is a compound that belongs to the class of secosteroids. Secosteroids are a subclass of steroids where one of the bonds in the steroid rings is broken. This compound is structurally related to vitamin D, which plays a crucial role in calcium homeostasis and bone metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol typically involves the photochemical conversion of provitamin D3 (7-dehydrocholesterol) to previtamin D3, followed by thermal isomerization to vitamin D3. The process can be summarized as follows:
Photochemical Conversion: Provitamin D3 is exposed to UV light, resulting in the cleavage of the B-ring to form previtamin D3.
Thermal Isomerization: Previtamin D3 undergoes a [1,7]-sigmatropic hydrogen shift to form vitamin D3.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves:
Extraction of Provitamin D3: Provitamin D3 is extracted from natural sources such as lanolin or fish liver oil.
UV Irradiation: The extracted provitamin D3 is irradiated with UV light to produce previtamin D3.
Thermal Isomerization: The previtamin D3 is then thermally isomerized to produce vitamin D3.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized metabolites, which are biologically active and play roles in different physiological processes.
Applications De Recherche Scientifique
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other secosteroids and vitamin D analogs.
Biology: It is studied for its role in calcium homeostasis and bone metabolism.
Medicine: It is used in the treatment of conditions such as rickets, osteoporosis, and certain skin disorders.
Industry: It is used in the fortification of foods and in the production of dietary supplements.
Mécanisme D'action
The mechanism of action of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol involves its conversion to the active form, calcitriol, in the body. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing diseases related to calcium deficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plant sources.
Vitamin D3 (Cholecalciferol): The natural form of vitamin D produced in the skin upon exposure to sunlight.
Calcitriol: The active form of vitamin D3, which exerts biological effects by binding to the VDR.
Uniqueness
(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is unique due to its specific structure and its role as a precursor to the active form of vitamin D3. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
36149-00-5 |
|---|---|
Formule moléculaire |
C27H44O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1 |
Clé InChI |
JWUBBDSIWDLEOM-DCHLRESJSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
| 36149-00-5 | |
Synonymes |
(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxy-5,6-trans-vitamin D3; 5,6-trans-25-Hydroxycholecalciferol; 5,6-trans-25-Hydroxyvitamin D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


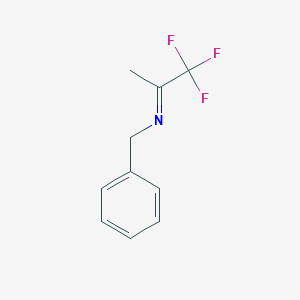
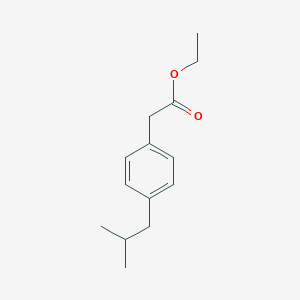
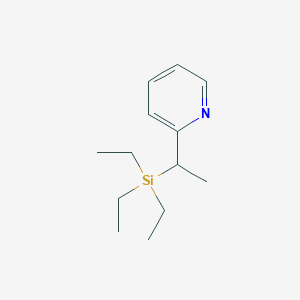
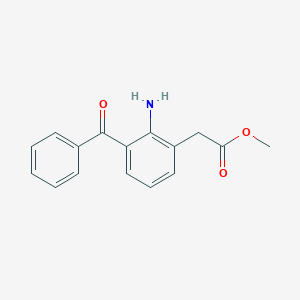

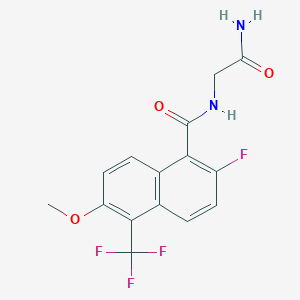
![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)
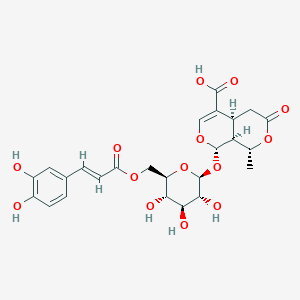


![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)

